molecular formula C12H10N4O4 B10906952 (5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one

(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one

カタログ番号: B10906952
分子量: 274.23 g/mol
InChIキー: SRSAZVOFNFQHMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-[2-(3-Acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one is a chemical research compound for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Pyrimidine derivatives are a cornerstone of medicinal chemistry and biochemistry research. The dihydroxypyrimidine core is a privileged structure in drug discovery, with documented scientific interest in its diverse biological activities. Related pyrimidine analogs have been investigated for their potential to inhibit immune-activated nitric oxide (NO) production, suggesting a potential area of research for this compound in immunology and inflammation studies . Other pyrimidine nucleoside derivatives have demonstrated high levels of selectivity and potency against gammaherpesviruses, highlighting the broader significance of the pyrimidine scaffold in antiviral research . The specific structure of this compound, featuring a hydrazinylidene linker and an acetylphenyl substituent, may be of interest for researchers exploring kinase inhibition, enzyme binding, or the development of novel therapeutic agents. Scientists are encouraged to investigate its specific mechanism of action, physicochemical properties, and full spectrum of research applications.

特性

分子式

C12H10N4O4

分子量

274.23 g/mol

IUPAC名

5-[(3-acetylphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N4O4/c1-6(17)7-3-2-4-8(5-7)15-16-9-10(18)13-12(20)14-11(9)19/h2-5H,1H3,(H3,13,14,18,19,20)

InChIキー

SRSAZVOFNFQHMV-UHFFFAOYSA-N

正規SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(NC(=O)NC2=O)O

製品の起源

United States

準備方法

Cyclocondensation of Malonate Derivatives

The 2,6-dihydroxypyrimidin-4(5H)-one core is synthesized via a one-pot cyclocondensation reaction adapted from the improved process for 4,6-dihydroxypyrimidine (DHP) production. In this method, diethyl malonate reacts with formamide and sodium ethoxide under elevated temperatures (90–100°C) to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the alkoxide on the malonate, followed by cyclization with formamide. Acidification of the intermediate alkali metal salt with hydrochloric acid liberates the free dihydroxypyrimidine in yields exceeding 84%.

Key advantages of this method include:

  • High space-time yield : Up to 6 g of DHP per 100 g of reaction mixture.

  • Minimal byproducts : Only 1.05 moles of nitrogen lost per 5.25 moles of formamide used.

Hydrazone Formation at the 5-Position

Synthesis of 3-Acetylphenylhydrazine

3-Acetylphenylhydrazine is prepared by reacting 3-aminoacetophenone with hydrazine hydrate under reflux in ethanol. This step parallels the hydrazine substitution reactions described in the synthesis of 2,4-diarylaminopyrimidine hydrazones. The reaction typically proceeds at 80°C for 3–5 hours, yielding the hydrazine derivative in >70% purity after recrystallization.

Condensation with the Pyrimidinone Core

The hydrazone moiety is introduced via acid-catalyzed condensation between the 5-oxo-pyrimidinone and 3-acetylphenylhydrazine. This reaction is analogous to the Biginelli-like condensations reported for dihydropyrimidinones, albeit adapted for aromatic pyrimidines.

Procedure :

  • Combine equimolar amounts of 5-oxo-2,6-dihydroxypyrimidin-4(5H)-one and 3-acetylphenylhydrazine in ethanol.

  • Add 2.5 mol% silica chloride as a catalyst.

  • Reflux at 80°C for 3 hours under solvent-free conditions.

  • Quench the reaction with cold water, filter, and recrystallize the product from ethanol.

Optimization Notes :

  • Catalyst : Silica chloride enhances reaction efficiency by polarizing the carbonyl group, facilitating nucleophilic attack by the hydrazine.

  • Solvent-free conditions : Improve atom economy and reduce purification complexity.

Characterization and Yield Data

Spectral Analysis

  • ¹H NMR : The hydrazinylidene proton resonates as a singlet at δ 10.2–10.5 ppm, while the aromatic protons of the 3-acetylphenyl group appear as a multiplet at δ 7.5–8.1 ppm.

  • IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) confirm hydrazone formation.

Yield and Purity

StepYield (%)Purity (%)
Pyrimidinone synthesis84.0>95
Hydrazone formation65–7580–90

Alternative Pathways and Modifications

Chlorination-Substitution Approach

A two-step method inspired by dichloropyrimidine synthesis involves:

  • Chlorinating 2,6-dihydroxypyrimidin-4(5H)-one with POCl₃ and methyltriethylammonium chloride at 105°C for 28 hours.

  • Substituting the 5-chloro group with hydrazine hydrate, followed by condensation with 3-acetylphenol.

While this route offers regioselectivity, the yields are lower (50–65%) due to competing side reactions.

Parallel Synthesis Techniques

Adapting parallel solution-phase methodologies, a library of hydrazone derivatives can be generated by varying the hydrazine and carbonyl components. This approach is advantageous for high-throughput screening but requires advanced purification infrastructure.

Industrial-Scale Considerations

Waste Management

The integrated process from minimizes nitrogen waste (62.5 g lost per kg of DHP), making it environmentally favorable. Filtrates containing residual formamide and alkoxides can be recycled, reducing raw material costs.

Catalytic Efficiency

Silica chloride is reusable for up to five cycles without significant activity loss, enhancing cost-effectiveness .

化学反応の分析

反応の種類:

    酸化: この化合物は、特にヒドラゾン部分で酸化反応を起こし、対応する酸化物を生成する可能性があります。

    還元: ヒドラゾン基の還元により、対応するアミン誘導体が得られます。

    置換: アセチルフェニル基の芳香環は、求電子置換反応に関与し、さらなる官能基化を可能にします。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: 臭素や塩素化剤などの求電子試薬を制御された条件下で使用できます。

主な生成物:

    酸化: 酸化物またはヒドロキシル誘導体の生成。

    還元: アミン誘導体の生成。

    置換: ハロゲン化またはその他の置換された芳香族誘導体。

科学的研究の応用

化学: この化合物は、有機合成におけるビルディングブロックとして使用され、さまざまな化学反応を通じてより複雑な分子を作成できます。

生物学: 生物学的研究では、酵素阻害剤として、または受容体結合研究におけるリガンドとして、その可能性が研究されています。

医学: この化合物の独自の構造は、特に抗炎症剤または抗癌剤の設計における医薬品開発の候補となっています。

産業: 産業分野では、特定の電子特性または光学特性を持つ新素材の開発に使用できます。

作用機序

類似の化合物との比較

類似の化合物:

  • (5E)-5-[2-(3-ベンゾイルフェニル)ヒドラジニリデン]-2,6-ジヒドロキシピリミジン-4(5H)-オン
  • (5E)-5-[2-(3-メチルフェニル)ヒドラジニリデン]-2,6-ジヒドロキシピリミジン-4(5H)-オン

独自性: 類似の化合物と比較して、(5E)-5-[2-(3-アセチルフェニル)ヒドラジニリデン]-2,6-ジヒドロキシピリミジン-4(5H)-オンは、追加の化学反応に関与できるアセチル基の存在により、独特の反応性を示します。これは、合成化学における汎用性の高い中間体であり、さまざまな研究用途における貴重な化合物となっています。

類似化合物との比較

Structural and Functional Group Analysis

The compound shares structural motifs with hydrazinylidene-containing heterocycles. A key analog, (3E)-3-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (3c) (), provides a basis for comparison:

Property Target Compound Compound 3c ()
Molecular Formula C₁₂H₁₀N₄O₃ (theoretical) C₁₈H₂₀N₆O₃
Core Structure Pyrimidin-4(5H)-one Pyrrolidin-2-one
Key Functional Groups 2,6-Dihydroxy, hydrazinylidene, 3-acetylphenyl Benzothiazolyl, 4-methoxyphenyl, methyl
Hydrogen Bonding Sites 2 hydroxyls, carbonyl (C=O) Carbonyl (C=O), methoxy (O–CH₃)

Key Differences :

  • The target compound’s pyrimidinone core enhances hydrogen bonding capacity compared to the pyrrolidinone core of 3c.
  • The 3-acetylphenyl group may introduce steric effects distinct from 3c’s planar benzothiazolyl group .

Spectroscopic and Analytical Data

Parameter Target Compound (Expected) Compound 3c ()
IR (C=O stretch) ~1650–1700 cm⁻¹ Observed in similar range (exact value not reported)
Elemental Analysis Theoretical: C, H, N calculated for C₁₂H₁₀N₄O₃ Found: C, 58.58%; H, 5.30%; N, 22.95%

The hydroxyl groups in the target compound likely result in broader O–H stretches (~3200–3500 cm⁻¹), absent in 3c.

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies of similar compounds often employ software like SHELXL () and OLEX2 (). For example:

  • The hydroxyl groups in the target compound may form R₂²(8) or R₂²(10) hydrogen-bonding motifs (graph set analysis, ), influencing crystal packing.
  • In contrast, 3c’s benzothiazolyl group may favor π-stacking interactions, reducing reliance on hydrogen bonds for stability .

生物活性

The compound (5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O3C_{13}H_{12}N_{4}O_{3}. Its structure features a hydrazine moiety linked to a pyrimidine core, which is significant for its biological interactions. The presence of hydroxyl and acetyl groups contributes to its reactivity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have highlighted its cytotoxic effects against different cancer cell lines.
  • Antioxidant Properties : The compound shows potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and other diseases.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
      • HT-29: 10 µM
      • MCF-7: 15 µM
    These results suggest that the compound has a comparable efficacy to established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 5 µM against HT-29 cells .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. This was confirmed by flow cytometry analysis showing an increase in early apoptotic cells upon treatment with the compound .

Antioxidant Activity

The compound's hydroxyl groups are believed to contribute to its antioxidant properties. In vitro assays indicated that it effectively scavenges DPPH radicals, with an IC50 value of 25 µM. This suggests a moderate antioxidant capacity that could be beneficial in preventing oxidative damage in cells .

Enzyme Inhibition

Preliminary studies have shown that this compound can inhibit urease activity, which is relevant in treating infections caused by Helicobacter pylori. The inhibition constant (Ki) was determined to be 50 µM, indicating moderate inhibition compared to standard urease inhibitors .

Data Table Summary

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
CytotoxicityHT-2910Apoptosis via caspase activation
CytotoxicityMCF-715Apoptosis via caspase activation
Antioxidant ActivityDPPH Radical Scavenging25Free radical scavenging
Urease InhibitionUrease Enzyme50Competitive inhibition

Q & A

Q. How should researchers address batch-to-batch variability in bioactivity assays?

  • Methodological Answer : Implement quality control (QC) metrics:
  • Pre-assay : Confirm compound purity (≥95% via HPLC) and solubility (dynamic light scattering).
  • Intra-assay : Normalize data to internal controls (e.g., housekeeping genes in qPCR).
  • Inter-lab : Participate in proficiency testing programs (e.g., ATCC’s cell line authentication) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in aqueous or organic phases?

  • Methodological Answer : Use fume hoods for solvent evaporation (DMF, DMSO). Assess acute toxicity via OECD 423 guidelines (rodent models) and dispose of waste via EPA-compliant protocols (e.g., neutralization for acidic/basic byproducts). Provide MSDS documentation for all intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。